N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Description
The compound N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide features a triazolopyridazine core fused with a furan-2-yl substituent at position 3, a piperazine ring at position 6, and a carboxamide group linked to a 3,4-difluorophenyl moiety.
For example, N-(2-fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide () shares the triazolopyridazine-furan core and piperazine-carboxamide backbone but differs in the fluorophenyl substitution pattern (2-fluoro vs. 3,4-difluoro). Such positional changes can significantly alter electronic properties and binding affinities .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N7O2/c21-14-4-3-13(12-15(14)22)23-20(30)28-9-7-27(8-10-28)18-6-5-17-24-25-19(29(17)26-18)16-2-1-11-31-16/h1-6,11-12H,7-10H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKEWFSQXADKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide (CAS Number: 1105249-32-8) is a complex organic compound known for its diverse biological activities. This compound features a piperazine core and a triazolo-pyridazine scaffold, which are associated with various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 410.4 g/mol. The structure incorporates multiple functional groups, including difluorophenyl and furan moieties, which contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1105249-32-8 |
| Molecular Formula | CHFNO |
| Molecular Weight | 410.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimalarial agent and its interactions with specific biological targets.
Antimalarial Activity
Recent studies have shown that compounds with similar triazolo-pyridazine scaffolds exhibit significant antimalarial activity against Plasmodium falciparum. For instance, compounds designed from the triazolo framework have been reported to inhibit falcipain-2 (FP-2), a crucial cysteine protease in the malaria parasite's lifecycle. In vitro evaluations indicated that certain derivatives displayed IC values in the low micromolar range (e.g., 2.24 μM and 4.98 μM for related compounds) .
The mechanism of action is primarily through the inhibition of FP-2, which is essential for the degradation of human hemoglobin by the parasite. This inhibition leads to the death of the parasite during its trophozoite stage. The structural similarity of this compound to known FP-2 inhibitors suggests a potential for similar activity.
Case Studies
- In Vitro Studies : A series of compounds based on the triazolo-pyridazine scaffold were evaluated for their antimalarial properties. The studies utilized virtual screening and molecular docking methods targeting falcipain-2. Several hits were synthesized and tested for their efficacy against Plasmodium falciparum, revealing promising results for further development .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related triazole compounds indicated favorable absorption and distribution characteristics. These studies are critical for understanding the bioavailability and therapeutic potential of this compound in clinical settings .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer properties. Research has demonstrated that N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Studies suggest that the incorporation of the triazole moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit growth . This makes it a candidate for further development as an antibiotic or antifungal agent.
Neurological Applications
The piperazine structure is known for its neuroactive properties. Preliminary investigations suggest that this compound may interact with neurotransmitter systems, possibly offering therapeutic benefits in treating neurological disorders such as anxiety and depression .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications to the piperazine ring and triazole moiety can significantly influence the biological activity of the compound. For example, substituents on the furan ring can enhance binding affinity to target proteins .
Organic Electronics
The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) has been explored .
Photovoltaic Devices
Research indicates that compounds with similar structures have been utilized in dye-sensitized solar cells (DSSCs). The incorporation of this compound could enhance light absorption and charge separation efficiency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Fluorophenyl and Difluorophenyl Groups
- No yield or melting point data is provided for this compound.
- Quinazoline-based analogs (): Compounds like A3 (4-fluorophenyl) and A2 (3-fluorophenyl) exhibit yields of 57.3% and 52.2%, respectively, suggesting that para-substitution on the phenyl ring improves synthetic efficiency. Melting points also vary (e.g., A3: 196.5–197.8°C vs. A2: 189.5–192.1°C), indicating substituent position impacts crystallinity .
- 3,4-Difluorophenyl group: The additional fluorine atom in the target compound likely enhances electronegativity and metabolic stability compared to mono-fluoro analogs, though synthetic challenges (e.g., lower yields) may arise due to increased steric demands.
Chlorophenyl Groups
Core Heterocycle Variations
- Triazolopyridazine vs. Quinazoline : The target compound’s triazolopyridazine core () is more rigid and electron-deficient than quinazoline derivatives (), which may influence binding to hydrophobic enzyme pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
